molecular formula C7H9F3O3 B14573715 1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene CAS No. 61682-15-3

1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene

Cat. No.: B14573715
CAS No.: 61682-15-3
M. Wt: 198.14 g/mol
InChI Key: QQYWREWJAHAJHW-UHFFFAOYSA-N
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Description

1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene is a chemical compound characterized by its unique structure, which includes three fluorine atoms and three methoxy groups attached to a cyclobutene ring

Preparation Methods

The synthesis of 1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylated cyclobutene derivatives with methoxy reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve continuous synthesis processes to ensure efficiency and scalability .

Chemical Reactions Analysis

1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Addition: The double bond in the cyclobutene ring can participate in addition reactions with halogens or hydrogen, forming dihalides or saturated compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

1,3,3-Trifluoro-2,4,4-trimethoxycyclobut-1-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.

Properties

CAS No.

61682-15-3

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

1,3,3-trifluoro-2,4,4-trimethoxycyclobutene

InChI

InChI=1S/C7H9F3O3/c1-11-5-4(8)7(12-2,13-3)6(5,9)10/h1-3H3

InChI Key

QQYWREWJAHAJHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(C1(F)F)(OC)OC)F

Origin of Product

United States

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